CID 78060854

Description

Compounds like oscillatoxin D (CID 101283546) and its methylated analogs (e.g., CID 185389) share structural motifs such as polyketide backbones or halogenated aromatic rings, which are critical for their biological activity .

Properties

Molecular Formula |

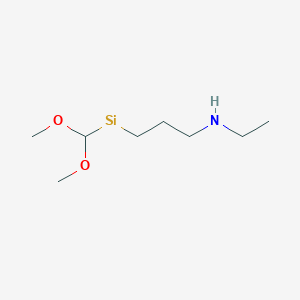

C8H19NO2Si |

|---|---|

Molecular Weight |

189.33 g/mol |

InChI |

InChI=1S/C8H19NO2Si/c1-4-9-6-5-7-12-8(10-2)11-3/h8-9H,4-7H2,1-3H3 |

InChI Key |

ZNHAOOYYSIQSRI-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCC[Si]C(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethoxymethyl)silyl]-N-ethylpropan-1-amine typically involves the reaction of 3-chloropropylamine with dimethoxymethylsilane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of 3-[(Dimethoxymethyl)silyl]-N-ethylpropan-1-amine involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethoxymethyl)silyl]-N-ethylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding silanol derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: The silyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Major Products Formed

Oxidation: Silanol derivatives

Reduction: Amine derivatives

Substitution: Various substituted silyl compounds

Scientific Research Applications

3-[(Dimethoxymethyl)silyl]-N-ethylpropan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a silane coupling agent to modify surfaces and enhance the adhesion of coatings and adhesives.

Biology: Employed in the functionalization of biomolecules for improved stability and reactivity.

Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the surface properties of nanoparticles.

Mechanism of Action

The mechanism of action of 3-[(Dimethoxymethyl)silyl]-N-ethylpropan-1-amine involves its ability to form strong covalent bonds with various substrates. The silyl group can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is particularly useful in surface modification and functionalization applications .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of CID 78060854, based on oscillatoxin derivatives and boronic acid-containing compounds (see ):

*Hypothetical data inferred from structural analogs. †Estimated based on oscillatoxin derivatives. ‡Assumed based on halogenated analogs in .

Physicochemical Properties

Comparative solubility, logP, and synthetic accessibility were derived from and :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.